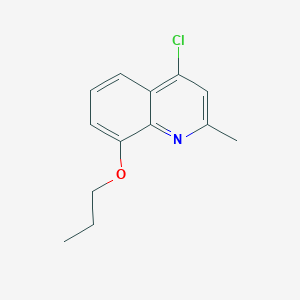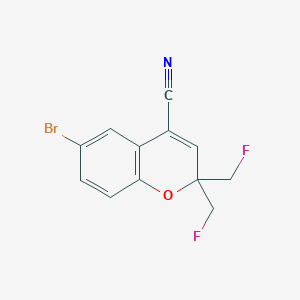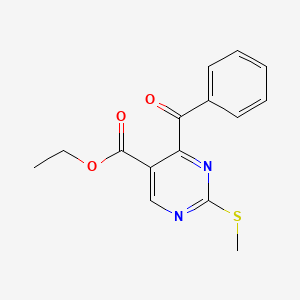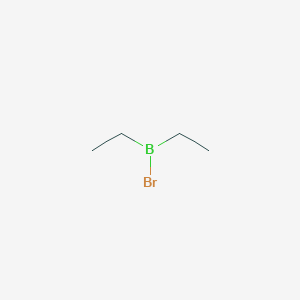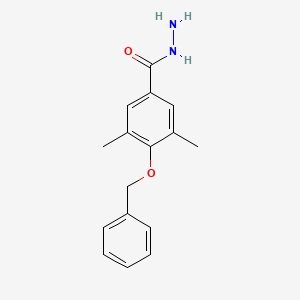
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide
Descripción general
Descripción
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is an organic compound with the molecular formula C16H18N2O It is a derivative of benzohydrazide, featuring benzyloxy and dimethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide typically involves the reaction of 4-benzyloxy-3,5-dimethylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Benzyloxy-3,5-dimethylbenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethyl groups can influence the compound’s binding affinity and specificity. The hydrazide moiety can form hydrogen bonds and other interactions with target molecules, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyloxy-3,5-dimethylbenzaldehyde
- 4-Benzyloxy-3-methoxystyrene
- 4-Hydroxy-3-methylbenzaldehyde
- 3,5-Dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
Uniqueness
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is unique due to the presence of both benzyloxy and dimethyl substituents, which can enhance its reactivity and specificity in various chemical reactions. Its hydrazide functionality also provides versatility in forming derivatives and interacting with biological targets.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-14(16(19)18-17)9-12(2)15(11)20-10-13-6-4-3-5-7-13/h3-9H,10,17H2,1-2H3,(H,18,19) |
Clave InChI |
QWLLMCWBPXCPCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-Methoxypyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8390622.png)
![6-[2-(4-Fluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8390629.png)
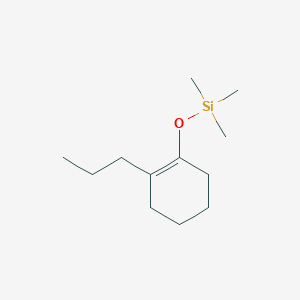
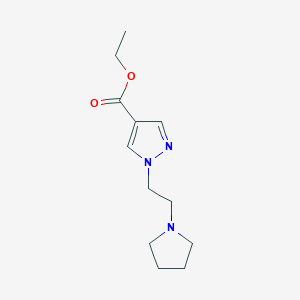
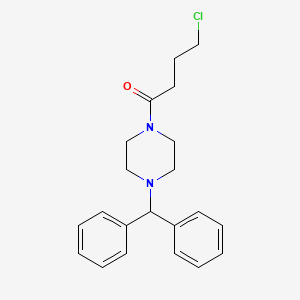
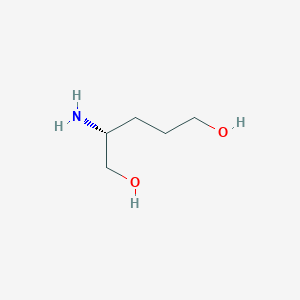
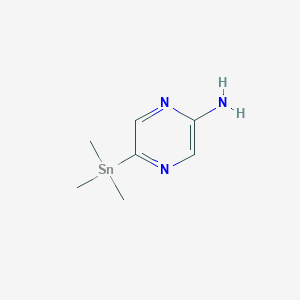
![5-[4-(2-Phenylethoxy)phenylmethylene]-2,4-thiazolidinedione](/img/structure/B8390648.png)
![3-Bromo-5-[(ethylsulfonyl)methyl]pyridine](/img/structure/B8390654.png)
